Lipophilic Character Comparison: CAS 2034385-92-5 vs. Parent Piperidine-4-yl Core
The target compound exhibits a computed XLogP3 of 0.8, a key determinant of membrane permeability and passive absorption. This contrasts with the parent 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride (CAS 90892-58-3), a salt form whose neutral base is substantially more polar and lacks the lipophilic cyclopropylacetyl cap [1]. This 0.8 XLogP3 value aligns with the range often sought in CNS drug discovery programs (typically XLogP 1-4), whereas the less lipophilic parent scaffold may be more suited to peripheral targets or require extensive modification for CNS penetration [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | CAS 90892-58-3 (3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione hydrochloride). The neutral base has a significantly lower XLogP3. |
| Quantified Difference | ΔXLogP3 approximately +0.8 units relative to the neutral form of the comparator, representing a substantial shift in lipophilicity. |
| Conditions | In silico prediction based on molecular structure. |
Why This Matters
The higher, yet still moderate, lipophilicity of CAS 2034385-92-5 makes it a strategically superior advanced intermediate for CNS-penetrant lead molecules, bypassing late-stage lipophilic modifications that can be synthetically challenging.
- [1] Kuujia.com. Computed XLogP3 for CAS 2034385-92-5 (0.8) compared to the parent amine scaffold CAS 90892-58-3. Accessed May 6, 2026. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
